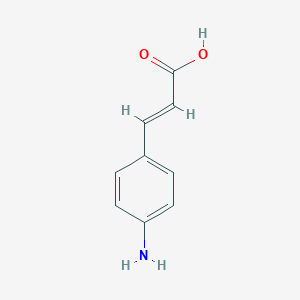

4-Aminocinnamic acid

Overview

Description

4-Aminocinnamic acid is a chemical compound that serves as a building block in the synthesis of various organic materials, including liquid crystal compounds and luminescent materials. The research on this compound has led to the development of substances with potential applications in electronic displays and optical devices.

Synthesis Analysis

The synthesis of derivatives of 4-aminocinnamic acid has been explored in the context of liquid crystal properties. Specifically, the synthesis of 4-alkoxybenzylidene-4'-aminocinnamic acid 1-trifluoromethylalkyl esters, also known as the ABACT series, has been reported. These compounds were synthesized to investigate their potential as liquid crystal materials, which are crucial for the development of electronic displays and other technologies .

Molecular Structure Analysis

The molecular structure of the synthesized compounds in the ABACT series plays a significant role in their properties and potential applications. The presence of the trifluoromethylalkyl ester group in these compounds is particularly noteworthy as it can influence the liquid crystalline behavior. The molecular configuration, specifically the (Z)-configuration, has been confirmed using two-dimensional spectroscopy in related compounds derived from azidocinnamic acid, which suggests a level of structural specificity that can affect the physical properties of these materials .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of derivatives of 4-aminocinnamic acid often include the reaction of aromatic isocyanates with phosphazenes derived from azidocinnamic acid amides. This method has been utilized to create 2-amino-4-arylidene-1H-imidazol-5(4H)-ones, which exhibit spectral-luminescent properties. These reactions are crucial for tailoring the properties of the compounds for specific applications, such as luminescent materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of the ABACT series have been characterized using various techniques. Some of the synthesized compounds exhibit smectic phases, which are a type of liquid crystal phase important for display technologies. These phases were identified using optical and electro-optic techniques, along with X-ray diffraction studies. Additionally, some compounds showed crystalline polymorphism, which refers to the ability of a substance to exist in more than one form or crystal structure. This polymorphism can have significant implications for the material's stability, solubility, and other physical properties .

Scientific Research Applications

Applications in Material Science and Chemistry

Development of High-Performance Bioplastics : 4-Aminocinnamic acid, derived from microbial fermentation, has been utilized for the synthesis of ultrastrong and transparent bioplastics. These materials exhibit exceptional mechanical strength and thermal properties, making them suitable for advanced engineering applications (Tateyama et al., 2016), (Kaneko et al., 2016).

Photoreactivity and Structural Applications : Research on the solid-state photoreactivity of 4-Aminocinnamic acid has led to insights into its potential for creating novel molecular structures through photo-induced dimerization processes, which are relevant for materials science and crystal engineering (d’Agostino et al., 2018).

Biomedical and Biochemical Research

Biochemical Analysis and Protein Interactions : 4-Aminocinnamic acid derivatives have been explored for their ability to bind with proteins like bovine serum albumin, showcasing the compound's relevance in studies of protein-ligand interactions and its potential in drug delivery systems (Meng et al., 2012).

Photodegradation and Stability Studies : Investigations into the photostability of biopolyimides derived from 4-Aminocinnamic acid provide valuable information on the material's durability and potential applications in environments exposed to light (Mai et al., 2021).

Analytical and Environmental Chemistry

- Analytical Methodologies : The compound has been a subject of study in the development of analytical methodologies for the quantification of phenolic compounds, highlighting its importance in environmental and food chemistry (Barberousse et al., 2008), (Ferreira et al., 2019).

Safety And Hazards

properties

IUPAC Name |

(E)-3-(4-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLPMPPNHIACPD-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870966 | |

| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminocinnamic acid | |

CAS RN |

2393-18-2, 17570-30-8 | |

| Record name | p-Aminocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2393-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-aminocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminocinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW9877G4G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)